

Chemical structure and synthesis of Fudosteine (S-(3-Hydroxypropyl)-L-cysteine)

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A Technical Guide to the Chemical Structure and Synthesis of Fudosteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fudosteine, chemically known as S-(3-Hydroxypropyl)-L-cysteine, is a mucolytic agent used in the treatment of respiratory diseases. This technical guide provides a comprehensive overview of its chemical structure and synthesis. Key chemical identifiers and properties are summarized for easy reference. The primary synthetic route, involving the nucleophilic substitution reaction between L-cysteine and 3-halopropanol, is discussed in detail, with quantitative data from various patented methods compiled for comparison. A representative experimental protocol is provided, along with a visual representation of the synthesis workflow, to aid researchers in the practical application of this knowledge.

Chemical Structure of Fudosteine

Fudosteine is a derivative of the amino acid L-cysteine, characterized by the attachment of a 3-hydroxypropyl group to the sulfur atom.[1] Its chemical structure combines the functionalities of an amino acid and a primary alcohol.

Table 1: Chemical Identifiers and Properties of Fudosteine



Identifier/Property	Value	Reference
IUPAC Name	(2R)-2-amino-3-(3- hydroxypropylsulfanyl)propano ic acid	[2]
CAS Number	13189-98-5	[2][3]
Molecular Formula	C6H13NO3S	[2]
Molecular Weight	179.24 g/mol	
SMILES	C(CO)CSCINVALID-LINKN	_
InChI	InChI=1S/C6H13NO3S/c7- 5(6(9)10)4-11-3-1-2-8/h5,8H,1- 4,7H2,(H,9,10)/t5-/m0/s1	
Appearance	Off-white powder	_
Melting Point	200-202°C (decomposes)	_
Solubility	Slightly soluble in water	

Synthesis of Fudosteine

The most prevalent method for synthesizing **Fudosteine** is through the nucleophilic substitution reaction of L-cysteine with a 3-carbon electrophile. The primary starting materials are L-cysteine and a 3-halopropanol, such as 3-chloro-1-propanol or 3-bromo-1-propanol. Alternative methods mentioned in the literature include the reaction of L-cysteine with allyl alcohol or oxetane.

The reaction with 3-halopropanol is typically carried out in an aqueous medium with a base to act as an acid-binding agent. Various bases, including ammonia water and organic bases like cyclohexylamine, have been utilized. The choice of base and reaction conditions can influence the yield and purity of the final product.

Table 2: Quantitative Data for the Synthesis of **Fudosteine** from L-cysteine and 3-Halopropanol



Parameter	Value	Reference
Molar Ratio (L-cysteine:3- halopropanol)	1:1 to 1:10 (1:1.2 preferred)	
Acid-Binding Agent	Ammonia water or organic base (e.g., cyclohexylamine)	_
Solvent	Water	_
Reaction Temperature	20-80°C (30-45°C preferred)	_
Final Product Purity (after recrystallization)	>99%	_

Experimental Protocols

The following is a representative experimental protocol for the synthesis of **Fudosteine** based on the nucleophilic substitution of L-cysteine with 3-chloro-1-propanol, as described in patent literature.

3.1. Synthesis of Crude Fudosteine

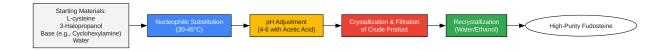
- Add L-cysteine to water in a reaction vessel and stir at room temperature for 15 minutes to dissolve.
- Add an organic base, such as cyclohexylamine (2.0 equivalents), to the solution and continue stirring for 30 minutes.
- Slowly add 3-chloro-1-propanol (1.2 equivalents) dropwise to the reaction mixture at a temperature of 20 \pm 5°C.
- After the addition is complete, heat the reaction mixture to 30-45°C and stir for a minimum of 2 hours.
- Cool the reaction mixture to 20 ± 5 °C and adjust the pH to 4-6 using glacial acetic acid.
- Filter the solution to remove any insoluble materials.



- Cool the filtrate to -5 to 20°C to induce crystallization of the crude **Fudosteine**.
- Collect the crude product by filtration and dry.
- 3.2. Purification of **Fudosteine** by Recrystallization
- Dissolve the crude Fudosteine in water.
- Add 95% ethanol to the solution and heat to 30-80°C.
- Stir the mixture and filter to remove any remaining impurities.
- Add more 95% ethanol to the filtrate and cool to -5 to 20°C to induce recrystallization.
- Collect the purified **Fudosteine** crystals by filtration and dry.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **Fudosteine**.



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Caption: General workflow for the synthesis of **Fudosteine**.

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References



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